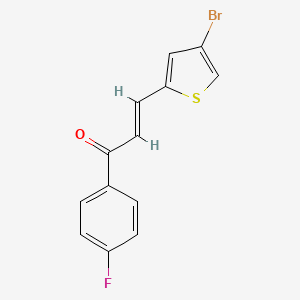

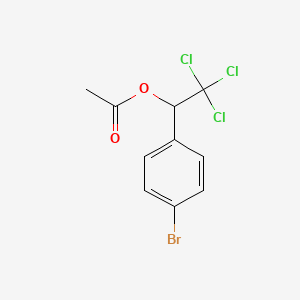

![molecular formula C6H6N4 B3039523 1H-Pyrazolo[4,3-C]pyridin-4-amine CAS No. 1159829-57-8](/img/structure/B3039523.png)

1H-Pyrazolo[4,3-C]pyridin-4-amine

Overview

Description

1H-Pyrazolo[4,3-C]pyridin-4-amine is a heterocyclic compound with the CAS Number: 1159829-57-8 . It has a molecular weight of 134.14 .

Synthesis Analysis

A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-C]pyridin-5-ium energetic ionic compounds has been reported . This synthetic strategy could be employed for the synthesis of fused pyridinyl azides, highlighting its importance in the field of heterocyclic chemistry .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-C]pyridin-4-amine is complex, with multiple possible tautomeric forms . More than 300,000 1H-Pyrazolo[4,3-C]pyridin-4-amine structures have been described, which are included in more than 5500 references .Chemical Reactions Analysis

The compound shows good detonation performances and low sensitivities . This indicates that it can participate in energetic reactions, which could be useful in various applications.Physical And Chemical Properties Analysis

1H-Pyrazolo[4,3-C]pyridin-4-amine is a solid powder . More detailed physical and chemical properties would require additional experimental data.Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 1H-Pyrazolo[4,3-C]pyridin-4-amine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

Synthesis Methods

The synthesis methods of 1H-Pyrazolo[4,3-C]pyridin-4-amine have been systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered, providing a comprehensive understanding of the synthetic strategies and approaches .

Energetic Ionic Compounds

A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-C]pyridin-5-ium energetic ionic compounds has been reported . These compounds show good detonation performances and low sensitivities, highlighting the importance of 1H-Pyrazolo[4,3-C]pyridin-4-amine in the field of heterocyclic chemistry .

Fluorescence Properties

1H-Pyrazolo[4,3-C]pyridin-4-amine and its derivatives exhibit strong fluorescence, which can be distinguished readily in DMSO or under UV light (360 nm) . The relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring has been deduced .

Medicinal Chemistry

1H-Pyrazolo[4,3-C]pyridin-4-amine has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures and around 83,000 structures included in SciFinder .

Drug Development

1H-Pyrazolo[4,3-C]pyridin-4-amine and its derivatives have been used in drug development. For instance, they have been used in the development of drugs for the treatment of pulmonary arterial hypertension .

Future Directions

The synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-C]pyridin-5-ium energetic ionic compounds highlights the potential of 1H-Pyrazolo[4,3-C]pyridin-4-amine in the field of heterocyclic chemistry . Future research could explore additional synthetic strategies and potential applications of this compound.

Mechanism of Action

Target of Action

1H-Pyrazolo[4,3-C]pyridin-4-amine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications

Biochemical Pathways

It is known that the compound has potential biomedical applications , suggesting that it may interact with various biochemical pathways

Result of Action

The compound has been associated with potential anticancer activity , suggesting that it may have significant effects at the molecular and cellular levels.

properties

IUPAC Name |

1H-pyrazolo[4,3-c]pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H2,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEWQGYQMZGXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-C]pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

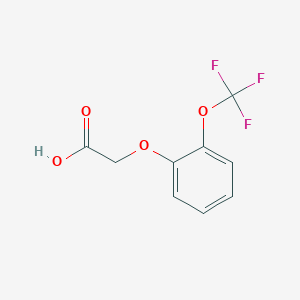

![dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B3039442.png)

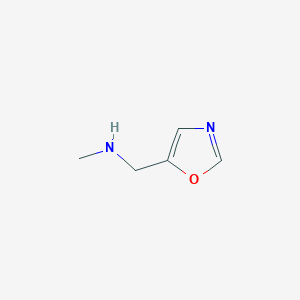

![2-[Methyl(2-nitrophenyl)amino]ethanol](/img/structure/B3039445.png)

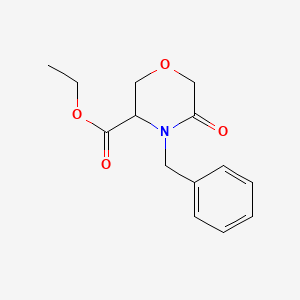

![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)

![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)

![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)

![3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039458.png)

![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)

![3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039460.png)